Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

Description

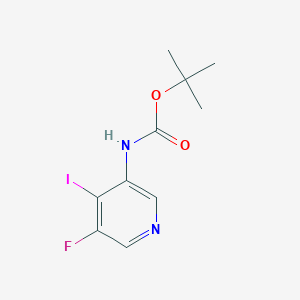

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at position 3, a fluorine atom at position 5, and an iodine atom at position 2. Its molecular formula is C₁₀H₁₂FINO₂, with a molecular weight of 339.12 g/mol.

Properties

IUPAC Name |

tert-butyl N-(5-fluoro-4-iodopyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFDXQUTGWIXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate typically involves the protection of amines followed by subsequent chemical transformations. One common method includes the reaction of tert-butyl N-hydroxycarbamate with aldehydes in the presence of sodium benzenesulfinate and formic acid. This reaction yields N-(Boc)-protected nitrones, which can then be further reacted with organometallics to form the desired carbamate derivative. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, serving as a versatile building block in organic synthesis. Some of the common reactions include:

Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form complex molecules.

Common reagents used in these reactions include organometallics, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Synthesis of Biologically Active Compounds: It serves as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.

Crystallography Studies: The compound is used in the study of crystal structures, where it helps in understanding molecular interactions and conformations.

Material Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms on the pyridine ring can influence its reactivity and binding affinity to various biological targets. The tert-butyl carbamate group provides stability and can act as a protecting group during chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Carbamates

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Molecular Formula : C₁₂H₁₈N₂O₄

- Molecular Weight : 254.28 g/mol

- Key Features : Hydroxy and methoxy substituents at positions 4 and 3.

- Comparison :

- The hydroxy group enables hydrogen bonding, while methoxy acts as an electron-donating group. In contrast, the iodine and fluorine in the target compound are electron-withdrawing, making the latter more reactive in electrophilic substitution or coupling reactions .

- The iodine atom in the target compound provides a superior leaving group compared to hydroxy, facilitating nucleophilic aromatic substitution .

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate

- Molecular Formula : C₁₃H₁₉N₃O₄

- Molecular Weight : 281.31 g/mol

- Key Features: Contains a hydroxyimino group, enabling chelation or coordination chemistry.

- Comparison: The hydroxyimino group introduces redox activity, whereas the target compound’s iodine and fluorine substituents prioritize halogen-bonding interactions and metabolic stability in drug design .

Pyrimidine and Heterocyclic Carbamates

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

- Key Features : Pyrimidine core with methyl and hydroxy substituents.

- Comparison :

- The pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen) alters aromaticity and electronic density. Pyrimidines are more electron-deficient, affecting reaction pathways like nucleophilic attack .

- The methyl group in this compound increases steric hindrance compared to the iodine in the target compound, which occupies a larger volume but is less sterically demanding due to its position .

tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

- Molecular Formula : C₁₇H₂₅ClIN₃O₃

- Molecular Weight : 506.76 g/mol

- Key Features : Aliphatic cyclohexyl backbone with pyrimidine and iodine substituents.

- Comparison :

Functional and Reactivity Comparisons

Reactivity in Cross-Coupling Reactions

- Target Compound : The iodine atom at position 4 enables efficient palladium-catalyzed cross-coupling (e.g., with boronic acids), as seen in for pyrazolo-pyrimidine synthesis .

- Hydroxy/Methoxy Analogs : Require pre-functionalization (e.g., triflation of -OH) to activate the position for coupling, adding synthetic steps .

Electronic Effects

- Fluoro vs. Methoxy : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, directing incoming electrophiles to specific positions. Methoxy’s electron-donating effect has the opposite influence .

- Iodo vs. Chloro : Iodine’s larger atomic radius and polarizability enhance leaving-group ability compared to chlorine, accelerating SNAr reactions .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate | C₁₀H₁₂FINO₂ | 339.12 | F (C5), I (C4), carbamate | Superior cross-coupling substrate |

| tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate | C₁₂H₁₈N₂O₄ | 254.28 | OH (C4), OMe (C5) | Requires activation for coupling |

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | C₁₁H₁₆FN₃O₃ | 257.26 | F (C5), OH (C4), Me (C6) | Electron-deficient pyrimidine core |

| tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate | C₁₇H₂₅ClIN₃O₃ | 506.76 | I (C5), Cl (C2), OMe | Aliphatic-aryl hybrid |

Biological Activity

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyridine ring with fluorine and iodine substituents, along with a tert-butyl carbamate functional group, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C10H12FIN2O2

- Molecular Weight : 338.1178 g/mol

- CAS Number : 1773562-84-7

The structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets.

Key Mechanisms Include :

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in diseases such as cancer and diabetes .

- Binding Affinity : The presence of halogen substituents (fluorine and iodine) can modulate the compound's binding affinity to proteins or receptors, enhancing its efficacy .

- Steric Hindrance : The tert-butyl group introduces steric hindrance, influencing the reactivity and selectivity of chemical reactions involving this compound .

Biological Activity

This compound has been evaluated for various biological activities:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have shown that certain pyridine derivatives can effectively target cancer cells by modulating signaling pathways associated with cell growth and survival .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Its ability to inhibit glycogen synthase kinase 3 (GSK-3), a key player in neurodegeneration, positions it as a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Neuroprotection | Showed reduced neuronal apoptosis in models of neurodegeneration; potential GSK-3 inhibition was noted. |

| Study C | Synthesis and reactivity | Outlined efficient synthetic routes for producing this compound and highlighted its utility as an intermediate for other biologically active molecules. |

These findings underline the compound's versatility and potential applications across various therapeutic areas.

Q & A

Basic Research Questions

Q. How can synthetic routes for tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate be optimized to improve yield and purity?

- Methodological Answer : Optimization often involves adjusting reaction conditions such as temperature, solvent choice, and catalyst loading. For example, iodination at the 4-position of pyridine derivatives can be achieved using N-iodosuccinimide (NIS) in dichloromethane under reflux, followed by carbamate protection with Boc anhydride in tetrahydrofuran (THF) and a base like DMAP . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Monitoring intermediate steps with TLC and LC-MS ensures reaction progression .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Use a 400 MHz spectrometer in CDCl₃ to resolve coupling patterns (e.g., δ 8.73 ppm for pyridine protons) .

- X-ray Crystallography : For absolute configuration confirmation, employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data .

- Mass Spectrometry : EI-MS or HRMS validates molecular weight (e.g., [M+H]+ peaks at m/z ~350–360) .

Q. How should researchers handle solubility challenges during purification?

- Methodological Answer : Solubility in polar solvents (e.g., EtOAc or DCM) can be leveraged during recrystallization. For stubborn impurities, gradient elution in flash chromatography (e.g., 0–30% EtOAc in hexane) is recommended. If solubility is poor in organic solvents, sonication or mild heating (≤40°C) may aid dissolution .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The 4-iodo group enhances reactivity in Suzuki-Miyaura couplings due to its electron-withdrawing effect, facilitating oxidative addition with palladium catalysts. For example, coupling with aryl boronic acids in THF/H₂O (3:1) at 80°C with Pd(PPh₃)₄ as a catalyst yields biaryl derivatives. Competing reactions at the 5-fluoro position are minimal due to steric hindrance .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis of the carbamate group. Results indicate instability in acidic conditions (pH < 3), where the Boc group cleaves rapidly. Neutral or basic conditions (pH 7–9) preserve the carbamate, critical for drug delivery studies .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize assays using:

- Enzyme Inhibition : IC₅₀ measurements with recombinant kinases (e.g., EGFR) in 10 mM Tris buffer (pH 7.4).

- Cytotoxicity : MTT assays on HEK293 cells, comparing results across multiple replicates. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (0.1% w/w) in DMSO stock solutions. Periodic NMR analysis monitors degradation (e.g., loss of tert-butyl signal at δ 1.55 ppm) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the iodination step?

- Methodological Answer : Variations arise from reagent purity (NIS vs. I₂) and solvent effects. Polar aprotic solvents (e.g., DMF) may increase byproduct formation versus DCM. Systematic optimization using Design of Experiments (DoE) identifies optimal NIS equivalents (1.2–1.5 eq.) and reaction times (4–6 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.